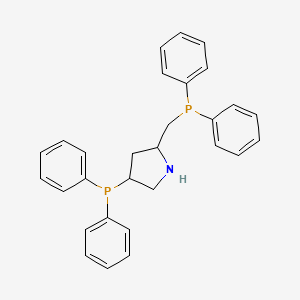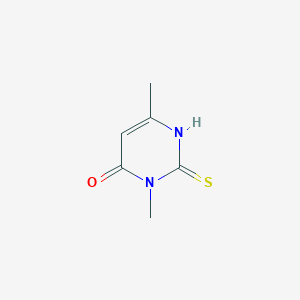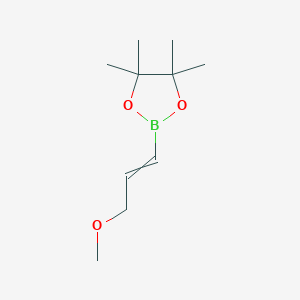
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Métodos De Preparación
The synthesis of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine. The reaction conditions often require the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve more complex procedures to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of the diphenylphosphino groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of phosphorus-containing compounds in biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine involves its interaction with molecular targets, such as metal ions in coordination chemistry. The phosphorus atoms in the compound can form bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions.
Comparación Con Compuestos Similares
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine can be compared with other similar organophosphorus compounds, such as:
Bis(diphenylphosphino)amine: This compound also contains diphenylphosphino groups but differs in its overall structure and reactivity.
Diphenylphosphinoethane: Another similar compound, which is used as a ligand in coordination chemistry.
The uniqueness of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine lies in its specific structure, which allows for unique interactions with metal ions and other chemical species.
Propiedades
Fórmula molecular |
C29H29NP2 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
[5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2 |
Clave InChI |
PQHKXSOICTYGQD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-ol](/img/structure/B8790712.png)
![Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester](/img/structure/B8790716.png)






![Methyl 2-(7-chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)acetate](/img/structure/B8790765.png)
![10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8790774.png)
